N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide
Übersicht
Beschreibung
N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). This compound has gained attention in recent years due to its potential therapeutic applications in treating diseases related to ENaC dysfunction, such as cystic fibrosis, hypertension, and pulmonary edema.
Wirkmechanismus
ENaC is a membrane protein complex that regulates sodium and water transport across epithelial cells. N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide inhibits ENaC activity by binding to a specific site on the channel and preventing sodium ions from passing through. This leads to a reduction in sodium and water reabsorption, which can be beneficial in diseases where excessive fluid accumulation is a problem.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce sodium and water transport across epithelial cells, leading to a decrease in fluid accumulation. This compound has also been shown to reduce inflammatory cytokine production in lung epithelial cells. In vivo studies have demonstrated that this compound can improve lung function and reduce lung fluid accumulation in animal models of pulmonary edema. This compound has also been shown to lower blood pressure in hypertensive animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide. One area of interest is the potential use of this compound in treating cystic fibrosis. ENaC dysfunction is a common feature of cystic fibrosis, and this compound has been shown to improve lung function in animal models of the disease. Another area of interest is the potential use of this compound in treating hypertension. This compound has been shown to lower blood pressure in animal models, and further studies are needed to determine its effectiveness in humans. Finally, there is interest in developing more potent and selective ENaC inhibitors based on the structure of this compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit ENaC activity in various cell types, including lung epithelial cells, kidney cells, and colon cells. In vivo studies have demonstrated that this compound can reduce lung fluid accumulation and improve lung function in animal models of pulmonary edema. This compound has also been shown to lower blood pressure in hypertensive animal models.
Eigenschaften
IUPAC Name |
N-[3-[(4-ethylbenzoyl)amino]phenyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-3-17-11-13-18(14-12-17)22(26)24-19-8-6-9-20(15-19)25-23(27)21-10-5-4-7-16(21)2/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFHWUWFOJSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.